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Compound of Interest

Compound Name: 1-Chloroanthraquinone

Cat. No.: B052148 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of 1-Chloroanthraquinone
and its derivatives, offering valuable data for identification, characterization, and understanding

structure-property relationships. The information presented is supported by experimental data

and detailed methodologies to aid in research and development.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-Chloroanthraquinone and a

selection of its derivatives with varying electronic properties. These derivatives include

compounds with electron-donating groups (-NH₂, -OH, -CH₃) and additional electron-

withdrawing groups (-Cl).
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Compound ν(C=O) ν(C-Cl) Other Key Bands

1-

Chloroanthraquinone
~1675 ~820

~1590, 1330

(aromatic C=C)

1-

Aminoanthraquinone
~1660, ~1635 -

~3400, 3300 (N-H

stretch)[3]

1-

Hydroxyanthraquinon

e

~1670, ~1630 - ~3450 (O-H stretch)

1,5-

Dichloroanthraquinon

e

~1670 ~830
~1580, 1320

(aromatic C=C)

1,8-

Dichloroanthraquinon

e

~1675 ~810
~1590, 1330

(aromatic C=C)

Mass Spectrometry Data (m/z)
Compound Molecular Ion [M]⁺ Key Fragmentation Peaks

1-Chloroanthraquinone 242/244
207 ([M-Cl]⁺), 179 ([M-Cl-

CO]⁺)

1-Aminoanthraquinone 223
195 ([M-CO]⁺), 166 ([M-NH₂-

CO]⁺)[4]

1-Hydroxyanthraquinone 224
196 ([M-CO]⁺), 168 ([M-2CO]⁺)

[5]

1,5-Dichloroanthraquinone 276/278/280
241/243 ([M-Cl]⁺), 213/215

([M-Cl-CO]⁺)[6]

1,8-Dichloroanthraquinone 276/278/280
241/243 ([M-Cl]⁺), 213/215

([M-Cl-CO]⁺)[7]

UV-Vis Spectral Data (λmax, nm)
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Compound Solvent λmax (nm)

1-Chloroanthraquinone Ethanol ~252, 275, 335

1-Aminoanthraquinone Various

Dependent on solvent polarity,

shows intramolecular charge

transfer[8]

1-Hydroxyanthraquinone Organic ~250, 270, 405[5]

1,5-Dichloroanthraquinone Chloroform ~255, 340

1,8-Dichloroanthraquinone Chloroform ~258, 345

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Visible Spectroscopy
Sample Preparation: Prepare a stock solution of the anthraquinone derivative in a UV-grade

solvent (e.g., ethanol, chloroform, or acetonitrile) at a concentration of approximately 1

mg/mL. From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) in the same

solvent.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Record the absorption spectrum from 200 to 800 nm. Use the pure solvent

as a blank for baseline correction. The absorption maxima (λmax) are reported in

nanometers (nm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a

small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and

press into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used

for direct analysis of solid or liquid samples.

Instrumentation: Use a FT-IR spectrometer.
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Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹). Report the

frequencies of significant absorption bands in wavenumbers (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified anthraquinone derivative in

approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small

amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

¹H NMR: Acquire the spectrum with a standard pulse program. Chemical shifts (δ) are

reported in parts per million (ppm) relative to TMS.

¹³C NMR: Acquire the spectrum with proton decoupling. Chemical shifts (δ) are reported in

ppm relative to TMS.

Mass Spectrometry (MS)
Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the

sample in a volatile organic solvent (e.g., dichloromethane or acetone). For direct infusion,

prepare a dilute solution in a suitable solvent (e.g., methanol or acetonitrile).

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron

Ionization for GC-MS, or Electrospray Ionization for LC-MS).

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

The molecular ion peak and major fragmentation peaks are reported as mass-to-charge

ratios (m/z).

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams, generated using the DOT language, illustrate a key signaling pathway

affected by anthraquinone derivatives and a general experimental workflow for their
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Caption: General experimental workflow for the spectroscopic analysis of 1-
Chloroanthraquinone and its derivatives.
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Caption: Anthraquinone-induced apoptosis via the ROS/JNK signaling pathway.[9][10][11]

This guide serves as a foundational resource for the spectroscopic analysis of 1-
Chloroanthraquinone and its derivatives. The provided data and protocols are intended to

facilitate further research and development in fields where these compounds are of interest.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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